3-(Chloromethyl)-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
3-(chloromethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVSMPQCSJRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-1lambda6-thiane-1,1-dione, also known as 3-(chloromethyl)thiane 1,1-dioxide, is a sulfur-containing heterocyclic compound. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁ClO₂S
- IUPAC Name : this compound
- SMILES Notation : C1CC(CS(=O)(=O)C1)CCl
- InChI Key : QQJVSMPQCSJRTE-UHFFFAOYSA-N
The compound features a thiane ring with a chloromethyl group and two ketone functionalities. This structure is significant for its reactivity and interaction with biological targets.
The biological activity of thiane derivatives often involves:
- Enzyme Inhibition : The compound may interact with enzymes by binding to their active sites, thereby inhibiting their function.
- Receptor Modulation : It could potentially bind to specific receptors, altering their activity and affecting signaling pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.
Case Studies and Experimental Data
While direct studies on this compound are scarce, related compounds have been investigated extensively. Here are some findings from analogous studies:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thiane Derivative A | Antimicrobial against E. coli | [Study 1] |
| Thiane Derivative B | Cytotoxic effects on cancer cell lines | [Study 2] |
| Thiane Derivative C | Enzyme inhibition in metabolic pathways | [Study 3] |
Antimicrobial Activity
A study demonstrated that thiane derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis.
Anticancer Potential
Research has indicated that thiane derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Scientific Research Applications
Organic Synthesis
3-(Chloromethyl)-1lambda6-thiane-1,1-dione serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Table 1: Reaction Pathways Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Acts as an electrophile in substitution reactions | Various thiane derivatives |
| Cycloaddition | Can form new cyclic compounds when reacted with dienes | Dihydronaphthalenes |
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its reactivity allows it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of several thiane derivatives, this compound demonstrated significant activity against Gram-positive bacteria at concentrations as low as 50 µg/mL. This suggests its potential for development into new antibacterial agents.
Table 2: Antimicrobial Efficacy of Thiane Derivatives
| Compound | Concentration (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Gram-positive bacteria |
| Related Thiane Derivative | 100 | Gram-negative bacteria |
Material Science
In material science, the compound is explored for its role in synthesizing novel materials with unique properties. Its ability to form stable bonds makes it suitable for creating polymers and nanomaterials.
Table 3: Material Applications
| Application Type | Description |
|---|---|
| Polymers | Used as a monomer to create sulfur-containing polymers |
| Nanomaterials | Potential precursor for nanostructured materials |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
- Lipophilicity: Chloromethyl and bromoethyl substituents increase lipophilicity (higher logP), enhancing membrane permeability. Aminomethyl and acetyl groups improve water solubility.
- Stability : Sulfone groups generally enhance thermal and oxidative stability. Chloromethyl derivatives may hydrolyze under basic conditions to form hydroxymethyl analogs.
Research and Application Insights
- Synthetic Utility : 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione is a versatile building block for pharmaceuticals, agrochemicals, and materials science. Its reactivity parallels racemic indole derivatives with chloromethyl groups, which demonstrated cytotoxic activity against cancer cell lines (IC₅₀ comparable to doxorubicin) .
Preparation Methods
Synthesis via Chloromethylation of Thiane-1,1-dioxide
A common approach to prepare chloromethyl-substituted sulfones involves:
Step 1: Preparation of Thiane-1,1-dioxide (Sulfone) Core
Thiane-1,1-dioxide can be synthesized by oxidation of thiane or its derivatives using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or peracids. The oxidation converts the sulfur atom in the thiane ring to the sulfone state (S=O bonds).
Step 2: Introduction of Chloromethyl Group
The chloromethyl substituent can be introduced at the 3-position of the thiane ring via electrophilic chloromethylation. This can be achieved by:
Reacting the thiane-1,1-dioxide with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
Alternatively, radical chloromethylation using chloromethyl radicals generated from chloromethyl halides under photochemical or radical initiator conditions.
This method requires careful control of reaction conditions to avoid over-chlorination and ring opening.
Synthesis from 3-(Hydroxymethyl)-1lambda6-thiane-1,1-dione via Halogenation
Another viable method involves:
Step 1: Synthesis of 3-(Hydroxymethyl)-1lambda6-thiane-1,1-dione
This intermediate can be prepared by hydroxymethylation of thiane-1,1-dioxide, typically via reaction with formaldehyde under basic or acidic catalysis.
Step 2: Conversion of Hydroxymethyl to Chloromethyl
The hydroxyl group can be converted to a chlorine substituent by treatment with thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents.
This two-step method allows more selective introduction of the chloromethyl group with fewer side reactions.
Direct One-Pot Synthesis Approaches
Literature on related compounds suggests the possibility of one-pot synthesis where the thiane ring formation, oxidation to sulfone, and chloromethylation occur sequentially or concurrently in a single reaction vessel using appropriate reagents and catalysts.
However, no explicit protocols for 3-(chloromethyl)-1lambda6-thiane-1,1-dione were found in the surveyed patents or research articles, indicating this may be a specialized or less commonly reported synthesis.
Research Findings and Notes
No direct literature or patent references were found explicitly detailing the preparation of this compound, indicating this compound may be synthesized primarily in specialized research labs or under proprietary conditions.
Analogous compounds, such as 2-chloromethyl acryl derivatives, have been synthesized via one-pot methods involving chloromethylation and oxidation, suggesting that similar strategies might be adapted for thiane sulfones.
The oxidation state of sulfur (sulfone) is critical and typically achieved by selective oxidation of thiane precursors before or after chloromethylation.
Chloromethylation reactions must be carefully controlled due to the high reactivity of chloromethylating agents and potential for side reactions.
Purification techniques such as chromatography and recrystallization are essential to isolate the desired chloromethylated sulfone.
Q & A
Q. What are the recommended synthetic methodologies for 3-(chloromethyl)-1λ⁶-thiane-1,1-dione, and how do reaction conditions influence yield?
Synthesis typically involves functionalization of the thiane ring via nucleophilic substitution or radical-mediated chloromethylation. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the chloromethyl group .
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) may facilitate C–Cl bond activation, but nitro-Grela-type catalysts are preferred for minimizing by-products in sulfone-containing systems .
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and decomposition risks .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiane precursor to chloromethylating agent) and inert atmospheres to prevent oxidation .
Q. How is the purity and structural integrity of 3-(chloromethyl)-1λ⁶-thiane-1,1-dione validated in academic research?
Standard characterization methods include:
- NMR spectroscopy : NMR (δ ~3.8–4.2 ppm for CHCl group) and NMR (δ ~45–50 ppm for sulfone carbons) .
- HPLC-MS : To confirm molecular weight (CHClOS; theoretical MW: 200.7 g/mol) and detect impurities (<2% by area) .
- Elemental analysis : Confirms C, H, S, and Cl content within ±0.3% of theoretical values .
Q. What are the stability considerations for storing 3-(chloromethyl)-1λ⁶-thiane-1,1-dione?
- Moisture sensitivity : The chloromethyl group is prone to hydrolysis; store under anhydrous conditions (e.g., molecular sieves) .
- Temperature : Long-term stability requires storage at –20°C in amber vials to prevent photodegradation .
- Compatibility : Avoid contact with strong bases or nucleophiles (e.g., amines, thiols) to prevent unintended substitutions .
Q. Which databases provide reliable physicochemical data for this compound?
- PubChem : CID entries include spectral data and synthetic references .
- CAS Common Chemistry : CAS RN 41908-12-7 (analogous chloromethyl aryl compounds) for regulatory and safety data .
- Reaxys : Detailed reaction pathways and crystallographic data for sulfone derivatives .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives based on 3-(chloromethyl)-1λ⁶-thiane-1,1-dione?
- DFT calculations : Predict electrophilic reactivity at the chloromethyl group (e.g., Fukui indices) and sulfone ring strain .
- Molecular docking : Screen for interactions with biological targets (e.g., cysteine proteases) via the sulfone’s electron-withdrawing properties .
- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions or crystallization .
Q. What strategies resolve contradictions in reported biological activity data for sulfone derivatives?
- Metabolic profiling : Use LC-MS/MS to differentiate parent compound activity from metabolite interference (e.g., hydrolysis products) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., replacing Cl with Br) on target binding using isothermal titration calorimetry (ITC) .
- Control experiments : Validate assay specificity via knockout models or competitive inhibitors .
Q. How can X-ray crystallography elucidate the conformational flexibility of the thiane ring in this compound?
- Crystallization conditions : Slow evaporation from acetone/water (7:3 v/v) yields diffraction-quality crystals .
- Torsion angle analysis : Quantify ring puckering (e.g., envelope vs. half-chair conformations) and sulfone group planarity .
- Hirshfeld surface analysis : Map non-covalent interactions (e.g., C–H···O) influencing solid-state packing .
Q. What advanced techniques optimize regioselectivity in derivatizing the chloromethyl group?
- Microwave-assisted synthesis : Enhances reaction speed and selectivity (e.g., 100°C, 20 min, 85% yield for aryl substitutions) .
- Flow chemistry : Enables precise control of residence time and temperature for minimizing di-substitution by-products .
- In situ monitoring : Raman spectroscopy tracks reaction progress and intermediate formation in real time .
Q. How does the electronic nature of the sulfone group influence reactivity in cross-coupling reactions?
- Electrophilicity : The sulfone’s electron-withdrawing effect activates the chloromethyl group for SN2 reactions (e.g., with Grignard reagents) .
- Steric effects : Bulky substituents on the thiane ring hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd-PEPPSI-IPent) .
- Redox stability : The sulfone group resists reduction, enabling use in oxidizing environments (e.g., peroxide-mediated reactions) .
Q. What methodologies address discrepancies between computational predictions and experimental reaction outcomes?
- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–Cl bond cleavage vs. ring distortion) .
- High-throughput screening : Test >100 solvent/catalyst combinations to identify outliers in predicted pathways .
- Machine learning : Train models on existing sulfone reaction datasets to refine predictive algorithms for new derivatives .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
